Levetiracetam-D6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sustainable Synthesis of Levetiracetam

Mechanism of Action in Epilepsy Treatment

Bioavailability Study of 3D Printed Fast-Melt Formulation

Quantitation in Biological Matrices

Anti-hyperalgesic and Anti-inflammatory Applications

Application Summary: Apart from its main use as an antiepileptic drug, Levetiracetam has been tested for other clinical applications such as an anti-hyperalgesic and anti-inflammatory .

Methods of Application: The anti-hyperalgesic and anti-inflammatory effects of Levetiracetam are studied using various in vivo models of pain and inflammation .

Results: The studies have shown promising potential, indicating that Levetiracetam may have broader therapeutic applications beyond epilepsy .

Neuropathic Pain Treatment

Scientific Field: Neurology

Application Summary: Levetiracetam has been explored for its potential in treating neuropathic pain .

Methods of Application: The effectiveness of Levetiracetam in treating neuropathic pain is evaluated using various clinical trials and patient-reported outcomes .

Results: The results have shown that Levetiracetam can be beneficial in managing neuropathic pain, providing another potential therapeutic application for this compound .

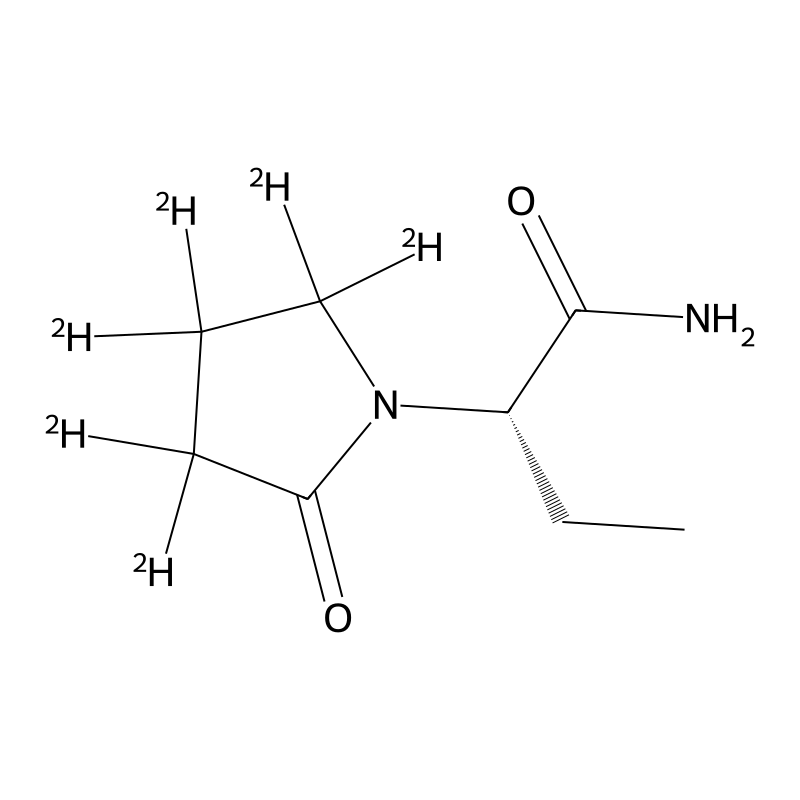

Levetiracetam-D6 is a deuterated form of levetiracetam, an antiepileptic drug used primarily for the treatment of seizures. The compound is chemically designated as (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide, with a molecular formula of C8H14N2O2 and a molecular mass of 170.21 g/mol. Levetiracetam-D6 is characterized by the substitution of six hydrogen atoms with deuterium, enhancing its stability and allowing for more precise analytical measurements in pharmacokinetic studies .

Levetiracetam-D6 exhibits biological activities akin to those of levetiracetam, including:

- Antiepileptic Effects: It effectively reduces seizure frequency and severity in various animal models.

- Neuroprotective Properties: Some studies suggest potential neuroprotective effects, particularly in post-traumatic brain injury contexts .

- Minimal Side Effects: Levetiracetam is known for its favorable side effect profile compared to other antiepileptic drugs, making it suitable for long-term use .

The synthesis of levetiracetam-D6 typically involves deuteration processes that replace specific hydrogen atoms with deuterium. Common methods include:

- Chemical Deuteration: Utilizing deuterated solvents or reagents during the synthesis of levetiracetam.

- Isotopic Exchange: Methods that allow for the substitution of hydrogen atoms in existing compounds with deuterium.

These processes enhance the stability and detection capabilities of the compound in analytical applications .

Levetiracetam-D6 is primarily used in research settings, particularly for:

- Quantification Studies: Serving as an internal standard in LC-MS and GC-MS assays to measure levetiracetam concentrations accurately.

- Pharmacokinetic Research: Investigating the absorption, distribution, metabolism, and excretion (ADME) characteristics of levetiracetam in various biological systems .

Interaction studies involving levetiracetam-D6 focus on its binding properties and pharmacokinetics. Key findings include:

- Binding Affinity: Levetiracetam binds selectively to SV2A, which plays a significant role in its mechanism of action.

- Drug Interactions: Research indicates minimal interactions with cytochrome P450 enzymes, making it less susceptible to metabolic interference compared to other antiepileptic drugs .

Levetiracetam-D6 shares similarities with several other antiepileptic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Levetiracetam | C8H14N2O2 | Antiepileptic effects; minimal side effects |

| Brivaracetam | C9H16N2O2 | Higher affinity for SV2A; used for partial seizures |

| Topiramate | C12H21NO8S | Broad spectrum; also used for migraine prevention |

| Zonisamide | C8H10N2O3S | Unique sulfonamide structure; multiple mechanisms |

Levetiracetam-D6's deuterated nature allows for enhanced analytical precision without altering its biological activity, distinguishing it from these similar compounds .